molecular formula C10H16F2N2O B1491791 3-(Difluoromethyl)-1-prolylpyrrolidine CAS No. 2097950-59-7

3-(Difluoromethyl)-1-prolylpyrrolidine

Cat. No.: B1491791
CAS No.: 2097950-59-7
M. Wt: 218.24 g/mol
InChI Key: PRDGRJMOZSRLLS-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-prolylpyrrolidine is a fluorinated derivative of pyrrolidine, a five-membered amine heterocycle. Its structure integrates a proline moiety (a cyclic secondary amine) functionalized with a difluoromethyl group at the 3-position. Fluorine’s high electronegativity and small atomic radius enhance metabolic stability and bioavailability by reducing basicity of adjacent amines and improving membrane permeability .

Properties

IUPAC Name

[3-(difluoromethyl)pyrrolidin-1-yl]-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O/c11-9(12)7-3-5-14(6-7)10(15)8-2-1-4-13-8/h7-9,13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDGRJMOZSRLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCC(C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Fluorination Patterns

2.1.1 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine (CAS 1707358-15-3) This compound (C₁₀H₉F₅N₂) features a pyridine ring substituted with a trifluoromethyl (-CF₃) group and a 3,3-difluoropyrrolidine moiety.

2.1.2 Non-Fluorinated Pyrrolidine Derivatives Pyrrolidine itself (C₄H₉N) lacks fluorine, resulting in higher basicity (pKa ~11.3) and lower metabolic stability. For example, 3-methylpyrrolidine exhibits increased susceptibility to cytochrome P450 oxidation compared to fluorinated analogs. The difluoromethyl group in 3-(Difluoromethyl)-1-prolylpyrrolidine lowers the pKa of the proline nitrogen, reducing protonation and enhancing blood-brain barrier penetration .

2.1.3 Monofluorinated Analogs 3-Fluoropyrrolidine (C₄H₇FN) introduces a single fluorine atom, offering intermediate electronic effects. The difluoromethyl group in the target compound provides stronger electron-withdrawing effects, further stabilizing the molecule against nucleophilic attack and improving binding to electron-deficient enzyme pockets .

Pharmacological and Physicochemical Properties

The table below compares key properties of 3-(Difluoromethyl)-1-prolylpyrrolidine with structural analogs, inferred from general trends in fluorinated pharmaceuticals:

Property 3-(Difluoromethyl)-1-prolylpyrrolidine 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine 3-Fluoropyrrolidine
Molecular Formula C₉H₁₄F₂N₂ (estimated) C₁₀H₉F₅N₂ C₄H₇FN
Molecular Weight ~200 g/mol 260.19 g/mol 88.10 g/mol
Fluorine Content 18.9% (2 F atoms) 35.4% (5 F atoms) 10.8% (1 F atom)
Predicted logP 1.8–2.2 2.5–3.0 0.5–1.0
Metabolic Stability (t₁/₂) High (C-F bond resistance to oxidation) Moderate-High (pyridine may undergo ring oxidation) Low

Binding and Conformational Effects

  • Target Selectivity : The proline backbone may confer selectivity for peptide-binding targets (e.g., prolyl hydroxylases) compared to pyridine-containing analogs like CAS 1707358-15-3, which may target kinases or GPCRs .
  • Solubility: Despite higher logP, fluorination improves aqueous solubility relative to non-fluorinated analogs due to dipole interactions .

Research Findings and Trends

  • Fluorinated pyrrolidines are prominent in Phase II-III clinical trials for oncology and CNS disorders, leveraging fluorine’s ability to fine-tune drug-like properties .
  • The difluoromethyl group balances lipophilicity and polarity more effectively than trifluoromethyl, reducing off-target binding risks .
  • Conformational analysis via Cambridge Structural Database (CSD) reveals fluorinated pyrrolidines adopt distinct ring puckering modes compared to non-fluorinated variants, impacting target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Difluoromethyl)-1-prolylpyrrolidine
Reactant of Route 2
Reactant of Route 2
3-(Difluoromethyl)-1-prolylpyrrolidine

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